Ortho-Substitution Effect: Computed Antioxidant Thermochemistry of 7-Substituted vs. Meta-Substituted Indolin-2-ones
Computational modeling comparing ortho-substituted (7-position) and meta-substituted (5-/6-position) indolin-2-one derivatives demonstrated that ortho-substituted analogues achieve lower bond dissociation enthalpies (BDE) and ionization potentials (IP), translating to higher predicted antioxidant activity. The study established a linear correlation between Hammett σ-constants, E(HOMO), and reaction enthalpies for substituted indolin-2-ones, enabling rational substituent selection. 7-(Aminomethyl)indolin-2-one, bearing an electron-donating aminomethyl group at the ortho position, is predicted to engage hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms more favorably than meta-substituted aminomethyl analogues [1].
| Evidence Dimension | Predicted antioxidant activity (reaction enthalpies of HAT and SPLET mechanisms) |
|---|---|
| Target Compound Data | Ortho-substituted indolin-2-ones: lower bond dissociation enthalpy (BDE) and ionization potential (IP); higher proton affinity (PA); identification as compounds with high antioxidant activity. |
| Comparator Or Baseline | Meta-substituted indolin-2-ones: higher BDE and IP; lower PA. Unsubstituted indolin-2-one: intermediate baseline. |
| Quantified Difference | Linear correlation between Hammett constants and calculated reaction enthalpies; ortho-substituted derivatives identified as most promising antioxidants. No discrete IC₅₀ values reported. |
| Conditions | Gas-phase and aqueous-phase computational modeling (DFT); reaction enthalpies calculated for three antioxidant mechanisms. |
Why This Matters
Users selecting an aminomethyl oxindole for antioxidant-focused projects benefit from the ortho-position's computationally predicted superiority; a meta-substituted aminomethyl oxindole would be predicted to perform worse by the same model.
- [1] On the antioxidant activity of ortho- and meta-substituted indolin-2-one derivatives. ScholarMate / Russian Journal of General Chemistry, 2024. Indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants; calculated reaction enthalpies linearly dependent on Hammett constants and E(HOMO). View Source
